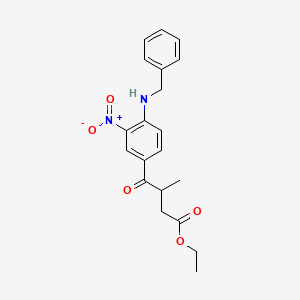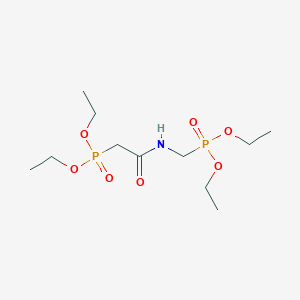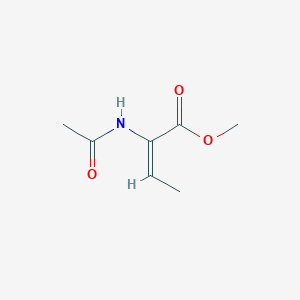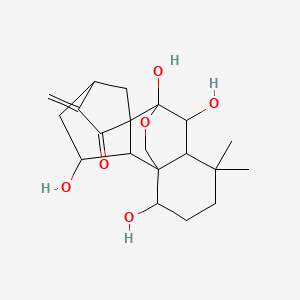
Cellobial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
纤维二糖醇,也称为1,5-脱水-2-脱氧-4-O-β-D-吡喃葡萄糖基-D-阿拉伯糖基-己-1-烯醇,是一种六羟基糖醇。它是通过脱水反应由β-D-葡萄糖苷和D-阿拉伯糖醇合成而来。 该化合物为无色晶体固体,可溶于水和一些有机溶剂 .
准备方法
合成路线和反应条件
纤维二糖醇通常通过将β-D-葡萄糖苷悬浮液加热至80-90°C,然后添加D-阿拉伯糖醇来合成。 混合物会发生脱水反应生成最终产物 。反应条件对于确保正确形成化合物至关重要,温度和反应时间是关键因素。
工业生产方法
在工业环境中,纤维二糖醇的生产涉及类似步骤,但规模更大。该工艺针对效率和产量进行了优化,通常采用连续流动反应器以维持一致的反应条件。纤维二糖醇的纯化通过结晶和过滤技术实现,以确保高纯度。
化学反应分析
反应类型
纤维二糖醇会经历各种化学反应,包括:
氧化: 纤维二糖醇可以被氧化成相应的醛或羧酸。
还原: 还原反应可以将纤维二糖醇转化为其相应的醇。
取代: 取代反应可以在羟基上发生,导致形成醚或酯。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 卤代烷或酰氯等试剂用于取代反应。
主要产物
从这些反应中形成的主要产物包括纤维二糖醇的各种衍生物,例如:
氧化: 醛和羧酸。
还原: 醇。
取代: 醚和酯。
科学研究应用
化学
在化学领域,纤维二糖醇用作合成更复杂分子的构建块。其独特的结构允许创建各种衍生物,可用于不同的化学反应。
生物学
在生物学研究中,研究纤维二糖醇在其在代谢途径中的潜在作用。它用于研究参与糖代谢的酶促过程以及糖醇对细胞功能的影响。
医学
纤维二糖醇在医学中具有潜在的应用,特别是在开发新的治疗剂方面。研究其衍生物作为抗病毒、抗菌和抗真菌剂的潜力。
工业
在工业领域,纤维二糖醇由于其保湿特性,用作食品产品(如果酱、果冻和甜点)的稳定剂。 它还在生产生物降解聚合物和其他环保材料中得到应用 .
作用机制
纤维二糖醇的作用机制涉及其与特定分子靶点和途径的相互作用。在生物系统中,纤维二糖醇可以作为参与糖代谢的酶的底物。它还可以调节某些蛋白质和受体的活性,从而导致各种生理效应。确切的途径和靶点取决于纤维二糖醇使用的特定应用和环境。
相似化合物的比较
类似化合物
纤维二糖: 由两个通过 β(1→4) 键连接的葡萄糖分子组成的二糖。
山梨醇: 由葡萄糖衍生的糖醇,通常用作甜味剂。
甘露醇: 另一种糖醇,用作利尿剂和甜味剂。
纤维二糖醇的独特性
纤维二糖醇之所以独特,是因为其特定的结构,包括 1,5-脱水-2-脱氧构型。这种结构赋予其独特的化学和物理性质,使其适合其他类似化合物无法满足的特定应用。 它能够形成稳定的晶体结构以及其在水和有机溶剂中的溶解度是其与其他糖醇区别开来的显著特征 .
属性
IUPAC Name |
2-[[4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRLRRQDUXQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)




![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)






![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
